molecular formula C12H8F3NO2S B12118088 {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid

{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid

Katalognummer: B12118088
Molekulargewicht: 287.26 g/mol
InChI-Schlüssel: UZTZBAFGGUDQRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is an organic compound with the molecular formula C12H8F3NO2S It features a quinoline ring substituted with a trifluoromethyl group at the 6-position and a thioacetic acid moiety at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Thioacetic Acid Substitution: The final step involves the substitution of the 4-position of the quinoline ring with a thioacetic acid group. This can be achieved through nucleophilic substitution reactions using thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur species

    Substitution: Corresponding substituted products depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds containing quinoline and trifluoromethyl groups have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals and advanced materials. Its unique properties could be leveraged in the production of polymers, coatings, and other high-performance materials.

Wirkmechanismus

The mechanism of action of {[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-4-thioacetic acid: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.

    6-Methylquinoline-4-thioacetic acid: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and stability.

    6-Chloroquinoline-4-thioacetic acid: Substituted with a chlorine atom, which can alter its electronic properties and reactivity.

Uniqueness

{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C12H8F3NO2S

Molekulargewicht

287.26 g/mol

IUPAC-Name

2-[6-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)7-1-2-9-8(5-7)10(3-4-16-9)19-6-11(17)18/h1-5H,6H2,(H,17,18)

InChI-Schlüssel

UZTZBAFGGUDQRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.